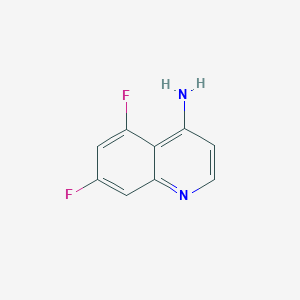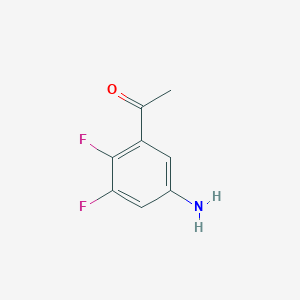
1-(5-Amino-2,3-difluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2,3-difluorophenyl)ethanone is a fluorinated aromatic compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . This compound is characterized by the presence of an amino group and two fluorine atoms on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(5-Amino-2,3-difluorophenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with appropriate reagents under controlled conditions . The reaction typically requires mild conditions and can be carried out in the presence of catalysts to enhance yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound often involves large-scale reactions with optimized parameters to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
1-(5-Amino-2,3-difluorophenyl)ethanone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,3-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluorophenyl)ethanone: Similar in structure but lacks the amino group, affecting its reactivity and applications.
1-(2,4-Difluorophenyl)ethanone: Another fluorinated derivative with different substitution patterns on the benzene ring.
Uniqueness
1-(5-Amino-2,3-difluorophenyl)ethanone is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential in pharmaceutical research .
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(5-amino-2,3-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,11H2,1H3 |
InChI Key |
RZYFJNWXWARMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


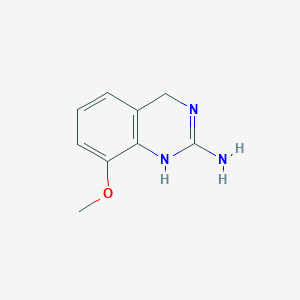
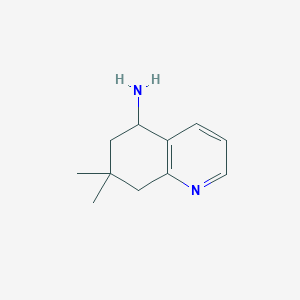


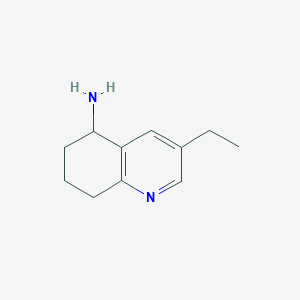
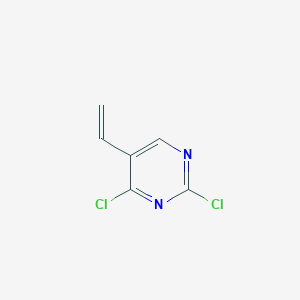
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
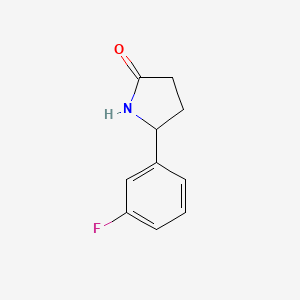
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)



